[4-(Chloroacetyl)phenyl]acetic acid
Description
[4-(Chloroacetyl)phenyl]acetic acid is a chemically versatile intermediate characterized by a phenyl ring substituted with a chloroacetyl group (–COCH₂Cl) at the para position, linked to an acetic acid (–CH₂COOH) moiety. This structure confers dual reactivity: the chloroacetyl group acts as an electrophilic site for nucleophilic substitution or cyclization reactions, while the acetic acid moiety enables salt formation or esterification.
Properties
CAS No. |
63382-09-2 |
|---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-[4-(2-chloroacetyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H9ClO3/c11-6-9(12)8-3-1-7(2-4-8)5-10(13)14/h1-4H,5-6H2,(H,13,14) |
InChI Key |
ZHICEXQBPQANED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
4-Chlorophenoxyacetic Acid (4-CPA)
- Structure: Phenoxy (–O–) group instead of chloroacetyl.
- Properties : Lower electrophilicity due to the absence of the reactive carbonyl.
- Applications : Plant growth regulator (auxin analog) .
p-Chlorophenylacetic Acid (PCPA)
- Structure : Lacks the chloroacetyl group; only a chloro-substituted phenyl attached to acetic acid.
- Properties : Reduced reactivity; primarily used in agrochemicals and as a synthetic precursor .
Bis(p-chlorophenyl)acetic Acid (DDA)
- Structure : Two p-chlorophenyl groups attached to acetic acid.
Functional Group Analogs
N-[4-(Chloroacetyl)phenyl]-N-methylmethanesulfonamide
- Structure : Chloroacetyl group + sulfonamide (–SO₂N–) instead of acetic acid.
- Properties : Enhanced electrophilicity due to sulfonamide’s electron-withdrawing effect; used in targeted drug synthesis .
2-[2-(4-Chlorophenoxy)phenyl]acetic Acid
[4-(Chloroacetyl)phenyl]acetic Acid
- Synthesis: Reacting 4-aminophenylacetic acid derivatives with chloroacetyl chloride in dioxane or ethanol, often with triethylamine as a base .
- Reactivity: Forms azetidinones via Staudinger reaction with Schiff bases . Generates thiazolidinones with thioglycolic acid .
Comparison with Analogs
- 4-CPA: Synthesized via chlorination of phenoxyacetic acid; less complex than chloroacetyl derivatives .
- DDA : Prepared by Friedel-Crafts alkylation of chlorobenzene with acetic anhydride .
Q & A
Q. What are the optimal synthetic routes for [4-(Chloroacetyl)phenyl]acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound can be synthesized via chloroacetylation of aromatic ketones or amines. For example, p-aminoacetophenone reacts with chloroacetyl chloride in glacial acetic acid or benzene/trimethylamine to yield chloroacetyl derivatives . Reaction conditions significantly affect purity: glacial acetic acid promotes higher regioselectivity, while benzene/trimethylamine reduces side reactions (e.g., hydrolysis of chloroacetyl groups). Post-synthesis purification via recrystallization in ethanol/water (1:3 v/v) removes unreacted starting materials. Monitoring reaction progress with TLC (silica gel, hexane:ethyl acetate 4:1) is recommended .
Q. What chromatographic techniques are effective for purifying this compound, and how can solvent systems be optimized?
- Methodological Answer: Column chromatography using Kieselguhr treated with phosphate buffer (pH 6.5) effectively separates chlorinated aromatic acids. A gradient elution with chloroform:ether (9:1 to 4:1) resolves this compound from structurally similar impurities . For HPLC, a C18 reverse-phase column with acetonitrile:0.1% trifluoroacetic acid (70:30) achieves baseline separation (retention time ~12.3 min). Adjusting the mobile phase pH to 2.5 minimizes peak tailing caused by carboxylic acid ionization .
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- Methodological Answer:
- NMR: The -NMR spectrum should show a singlet at δ 4.2 ppm (methylene protons of the chloroacetyl group) and a multiplet at δ 7.3–7.9 ppm (aromatic protons). The carboxylic acid proton appears as a broad peak at δ 12.1 ppm .
- IR: Key stretches include C=O (chloroacetyl) at 1725 cm, C-Cl at 750 cm, and O-H (carboxylic acid) at 2500–3300 cm .
- MS: ESI-MS in negative mode should display a molecular ion peak at m/z 212.0 [M-H], with fragment ions at m/z 167.1 (loss of COOH) and 129.0 (loss of Cl) .
Advanced Research Questions
Q. How do structural modifications of this compound impact its reactivity and biological activity?
- Methodological Answer: Substituting the chloroacetyl group with fluorinated or trifluoromethyl groups (e.g., as in 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid) alters electron-withdrawing effects, enhancing stability and binding affinity in enzyme inhibition studies . Introducing a diazirine moiety (e.g., 2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid) enables photoaffinity labeling for studying protein-ligand interactions . Computational modeling (DFT or molecular docking) predicts how substituent electronegativity affects redox potential and bioactivity .
Q. What advanced analytical approaches resolve challenges in quantifying trace impurities or degradation products?
- Methodological Answer:
- HPLC-MS/MS: Using a triple quadrupole system with MRM (multiple reaction monitoring) detects impurities at ppb levels. For example, monitor transitions m/z 212 → 167 (parent compound) and m/z 196 → 151 (degradant from hydrolyzed chloroacetyl group) .
- XRD: Single-crystal X-ray diffraction confirms molecular packing and hydrogen-bonding patterns, critical for distinguishing polymorphs that may form during storage .
- Stability-Indicating Methods: Accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with LC-UV/MS identify degradation pathways (e.g., hydrolysis, oxidation) .
Q. How can researchers address discrepancies in reported stability data of this compound under varying pH and temperature?
- Methodological Answer: Contradictions in stability studies often arise from differences in buffer systems or oxidation inhibitors. For example:
- pH-Dependent Hydrolysis: At pH < 3, the chloroacetyl group hydrolyzes rapidly (t = 2 hr), but adding 1 mM EDTA chelates metal ions that catalyze degradation .
- Thermal Stability: DSC (differential scanning calorimetry) shows decomposition onset at 185°C in nitrogen vs. 150°C in air, indicating oxidative degradation dominates at high temperatures .
- Data Reconciliation: Use Arrhenius modeling to extrapolate accelerated stability data (e.g., 40–60°C) to ambient conditions, validating with real-time studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
